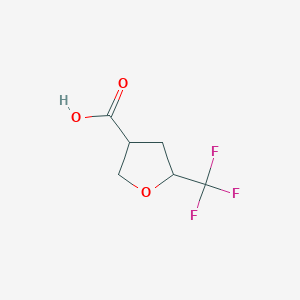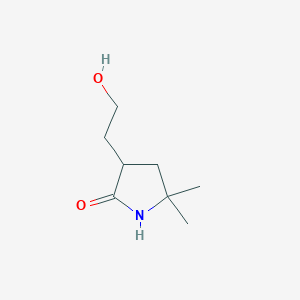![molecular formula C11H15NO2Si B13925050 5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine CAS No. 478148-59-3](/img/structure/B13925050.png)
5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group and a methanol group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furan-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: The major products include furo[2,3-c]pyridine-5-carboxaldehyde or furo[2,3-c]pyridine-5-carboxylic acid.
Reduction: The major product is tetrahydrofuro[2,3-c]pyridine-5-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted furo[2,3-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,2-b]pyrroles: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Thiazolo[5,4-d]thiazoles: These compounds contain sulfur atoms in place of oxygen and nitrogen in the ring system.
Uniqueness
2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is unique due to the presence of the trimethylsilyl group, which can be used to introduce further functionalization. Its specific ring fusion pattern also distinguishes it from other heterocyclic compounds, providing unique chemical and physical properties.
Propiedades
Número CAS |
478148-59-3 |
|---|---|
Fórmula molecular |
C11H15NO2Si |
Peso molecular |
221.33 g/mol |
Nombre IUPAC |
(2-trimethylsilylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C11H15NO2Si/c1-15(2,3)11-5-8-4-9(7-13)12-6-10(8)14-11/h4-6,13H,7H2,1-3H3 |
Clave InChI |
VJENICOVWOKEGT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC(=NC=C2O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)

![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)


![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
